molecular formula C8H12ClNO3 B12731114 (S)-4-(2-Amino-1-hydroxyethyl)pyrocatechol hydrochloride CAS No. 3458-94-4

(S)-4-(2-Amino-1-hydroxyethyl)pyrocatechol hydrochloride

Cat. No.: B12731114
CAS No.: 3458-94-4
M. Wt: 205.64 g/mol
InChI Key: FQTFHMSZCSUVEU-DDWIOCJRSA-N
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Description

(S)-4-(2-Amino-1-hydroxyethyl)pyrocatechol hydrochloride is a chemical compound with significant importance in various scientific fields It is known for its unique structure, which includes an amino group and a hydroxyl group attached to a pyrocatechol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(2-Amino-1-hydroxyethyl)pyrocatechol hydrochloride typically involves the reaction of pyrocatechol with an appropriate amino alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and solvent, are carefully optimized to ensure high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and purity of the final product. The use of advanced technologies, such as continuous flow reactors, can further enhance the production efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(2-Amino-1-hydroxyethyl)pyrocatechol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in many chemical processes.

    Reduction: Reduction reactions can convert the compound into different derivatives with altered chemical properties.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of new compounds with diverse functionalities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

(S)-4-(2-Amino-1-hydroxyethyl)pyrocatechol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in biological processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-4-(2-Amino-1-hydroxyethyl)pyrocatechol hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its binding to target molecules, influencing their activity and function. The compound can modulate various biochemical pathways, leading to its diverse effects in different biological systems.

Comparison with Similar Compounds

Similar Compounds

    Norphenylephrine Hydrochloride: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.

    (2-Amino-1-hydroxyethyl)phosphonic acid: Shares the amino and hydroxyl groups but has a different core structure, resulting in unique reactivity and uses.

Uniqueness

(S)-4-(2-Amino-1-hydroxyethyl)pyrocatechol hydrochloride is unique due to its specific arrangement of functional groups and its ability to undergo a wide range of chemical reactions

Properties

CAS No.

3458-94-4

Molecular Formula

C8H12ClNO3

Molecular Weight

205.64 g/mol

IUPAC Name

4-[(1S)-2-amino-1-hydroxyethyl]benzene-1,2-diol;hydrochloride

InChI

InChI=1S/C8H11NO3.ClH/c9-4-8(12)5-1-2-6(10)7(11)3-5;/h1-3,8,10-12H,4,9H2;1H/t8-;/m1./s1

InChI Key

FQTFHMSZCSUVEU-DDWIOCJRSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@@H](CN)O)O)O.Cl

Canonical SMILES

C1=CC(=C(C=C1C(CN)O)O)O.Cl

Origin of Product

United States

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